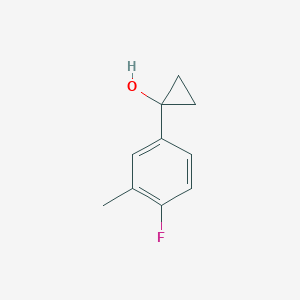
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and a 4-fluoro-3-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 4-fluoro-3-methylstyrene using a suitable carbene precursor. The reaction typically employs diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding cyclopropane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(4-Fluoro-3-methylphenyl)cyclopropan-1-one.
Reduction: 1-(4-Fluoro-3-methylphenyl)cyclopropane.
Substitution: 1-(4-Methoxy-3-methylphenyl)cyclopropan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can induce strain in the molecule, enhancing its reactivity and binding affinity to biological targets. The fluoro group can influence the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives:
1-(4-Chloro-3-methylphenyl)cyclopropan-1-ol: Similar structure but with a chloro group instead of a fluoro group, which may alter its reactivity and biological activity.
1-(4-Fluoro-3-methylphenyl)cyclopropane:
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-one: The ketone analog, which has different chemical properties and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a hydroxyl group, and a fluoro-substituted aromatic ring, providing a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
1-(4-fluoro-3-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11FO/c1-7-6-8(2-3-9(7)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
InChI-Schlüssel |
ABJQEDNBRUNWHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2(CC2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






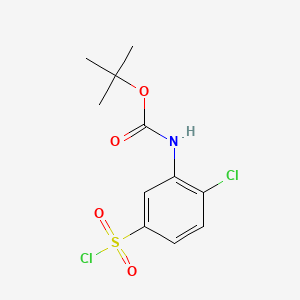
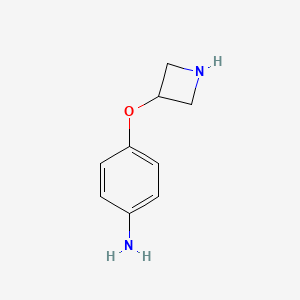


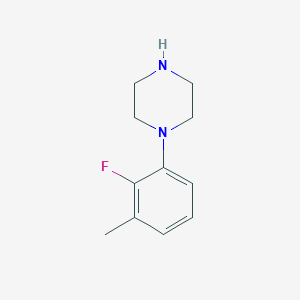

![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
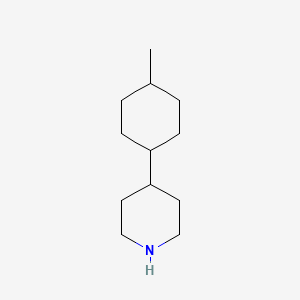
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
